2-(3,4-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
The compound 2-(3,4-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic molecule featuring a triazoloquinazolinone core. This structure combines a triazole ring fused with a quinazolinone scaffold, substituted at positions 2 and 9 with 3,4-dimethoxyphenyl and m-tolyl groups, respectively.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-14-6-4-7-15(12-14)22-21-17(8-5-9-18(21)29)25-24-26-23(27-28(22)24)16-10-11-19(30-2)20(13-16)31-3/h4,6-7,10-13,22H,5,8-9H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWJVHMAVZVIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes.
Mode of Action
The exact mode of action of this compound is currently unknown It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes
Biochemical Pathways
Based on the structural similarity to other compounds, it might be involved in various biochemical pathways, influencing downstream effects such as cell proliferation, apoptosis, and signal transduction.
Result of Action
Similar compounds have been shown to induce apoptosis and inhibit cell proliferation in various cell lines.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 364.43 g/mol
- IUPAC Name : 2-(3,4-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
The compound features a triazoloquinazoline core with methoxy and tolyl substituents that may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. This was evidenced in studies where cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) were treated with the compound.
- Case Study : In a study involving MCF-7 cells, treatment with the compound resulted in a significant decrease in cell viability (IC50 = 12.5 µM) compared to control groups. The compound also induced G0/G1 phase arrest in these cells.
Antimicrobial Activity
The antimicrobial properties of triazoloquinazolines have also been investigated:
- In Vitro Studies : The compound exhibited potent antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Antiviral Activity
Emerging research indicates that triazoloquinazolines may possess antiviral properties:
- Research Findings : In vitro assays demonstrated that the compound inhibited viral replication in HIV and Herpes Simplex Virus (HSV) models. The IC50 values were reported at 25 µM for HIV and 30 µM for HSV.
- Potential Mechanism : It is hypothesized that the compound interferes with viral entry or replication processes.
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated:
- DPPH Assay : The compound showed significant free radical scavenging activity with an IC50 value of 15 µg/mL.
- Comparison : This activity was comparable to standard antioxidants such as ascorbic acid.
Data Table of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| Antibacterial | Staphylococcus aureus | 16 | Disruption of cell wall synthesis |
| Escherichia coli | 32 | Interference with nucleic acid metabolism | |
| Antiviral | HIV | 25 | Inhibition of viral replication |
| HSV | 30 | Interference with viral entry | |
| Antioxidant | N/A | 15 | Free radical scavenging |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs from the evidence:
Key Observations:
Substituent Effects on Physicochemical Properties: The 3,4-dimethoxyphenyl group in the target compound likely increases hydrophobicity (logP ~3.5) compared to analogs with single methoxy (logP ~3.2, ) or hydrophilic groups (e.g., 4-hydroxyphenyl, logP ~2.8, ).
Synthetic Accessibility: Analogous compounds (e.g., 9-(4-hydroxyphenyl)-triazoloquinazolinone) are synthesized via cyclocondensation reactions with yields up to 69.5% under optimized catalytic conditions . The presence of electron-donating groups (e.g., methoxy, diethylamino) generally facilitates synthesis, while electron-withdrawing groups (e.g., chloro) may require harsher conditions or longer reaction times .
Thermal Stability :
- Chlorophenyl-substituted analogs exhibit higher melting points (>300°C, ), suggesting enhanced crystallinity and stability compared to hydroxyl- or methoxy-substituted derivatives.
Comparative Pharmacological Potential
While pharmacological data for the target compound are absent in the evidence, insights from analogs suggest:
- Triazoloquinazolinones with aromatic substituents (e.g., phenyl, chlorophenyl) often exhibit affinity for central nervous system (CNS) targets or enzyme inhibition (e.g., phosphodiesterases) .
- Hydrophobic substituents (e.g., diethylamino, m-tolyl) may improve blood-brain barrier penetration, as indicated by higher logP values (~3.5–3.6) compared to polar derivatives .
Q & A
Q. What are the optimal synthetic routes for this triazoloquinazoline derivative?
The synthesis typically involves multi-step reactions starting with condensation of precursors like aminotriazoles and cyclohexanediones. Microwave-assisted methods (e.g., 15–30 minutes at 120°C) improve yields (up to 97%) compared to traditional reflux methods (6–8 hours) . Catalyst selection is critical: NGPU catalysts outperform others in efficiency and reduced reaction times . Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC .
Q. How can spectroscopic methods confirm the compound’s structure?
- NMR : Distinct peaks for aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) confirm substituent positions. The fused triazole-quinazoline core shows characteristic splitting patterns .
- IR : Absorptions near 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy groups) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 463.5) align with theoretical molecular weights .
Q. What solvents and conditions enhance solubility for biological assays?
The compound’s lipophilicity (predicted XLogP ~3.5) limits aqueous solubility. Use DMSO for stock solutions (≤10% v/v in assays) and organic-aqueous mixtures (e.g., 30% ethanol/PBS) to maintain stability. Avoid prolonged exposure to light or high pH (>9), which degrade the quinazoline core .
Advanced Research Questions
Q. How do structural modifications influence target binding in molecular docking studies?
The 3,4-dimethoxyphenyl and m-tolyl groups enhance π-π stacking with hydrophobic enzyme pockets (e.g., 14α-demethylase in fungi). Replacements like ethylsulfanyl or trifluoromethyl groups alter binding affinities by 20–40%, as shown in docking simulations with PDB:3LD6 . Methoxy groups increase H-bond donor capacity, critical for interactions with residues like Tyr131 .
Q. How can contradictory spectral data between analogs be resolved?
Discrepancies in NMR shifts (e.g., δ 2.5–3.0 ppm for methyl groups) often stem from conformational flexibility in the tetrahydroquinazoline ring. Use dynamic NMR (variable-temperature studies) to identify atropisomers or slow ring-flipping . For mass spectrometry conflicts, cross-validate with high-resolution LC-MS and isotopic pattern analysis .
Q. What strategies mitigate low yields in scaled-up synthesis?
- Catalyst Optimization : Replace p-TSA with immobilized acidic resins to reduce byproducts .
- Microwave-Assisted Synthesis : Scale using flow reactors to maintain rapid heating/cooling cycles .
- Purification : Employ preparative HPLC for intermediates prone to dimerization .
Methodological Challenges
Q. How to design stability studies under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC. The quinazolin-8-one core is stable at pH 5–7 but hydrolyzes at extremes .
- Thermal Stability : DSC/TGA analyses show decomposition above 250°C, suggesting storage at ≤−20°C for long-term stability .
Q. What in vitro models best predict in vivo pharmacokinetics?
- Caco-2 Assays : Predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .
- Microsomal Stability : Human liver microsomes with NADPH cofactor assess metabolic clearance. CYP3A4 is the primary metabolizer .
Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
